molecular formula C11H9NO2S B14248228 (1,3-Benzothiazol-2-yl)methyl prop-2-enoate CAS No. 454429-29-9

(1,3-Benzothiazol-2-yl)methyl prop-2-enoate

Cat. No.: B14248228
CAS No.: 454429-29-9
M. Wt: 219.26 g/mol
InChI Key: OCOUTPICRKUQCZ-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-yl)methyl prop-2-enoate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acrylate ester under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the acrylate ester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-yl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Benzothiazol-2-yl)methyl prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, derivatives of this compound have been studied for their potential pharmacological activities. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

Industry

Industrially, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile compound for material science applications.

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate.

    Benzothiazole: The parent compound of the benzothiazole family.

    2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position of the benzothiazole ring.

Uniqueness

This compound is unique due to its specific structure, which combines the benzothiazole ring with an acrylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

454429-29-9

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl prop-2-enoate

InChI

InChI=1S/C11H9NO2S/c1-2-11(13)14-7-10-12-8-5-3-4-6-9(8)15-10/h2-6H,1,7H2

InChI Key

OCOUTPICRKUQCZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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